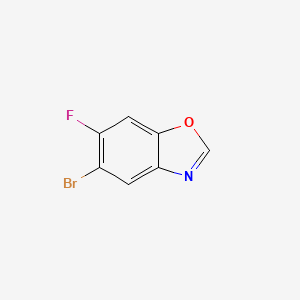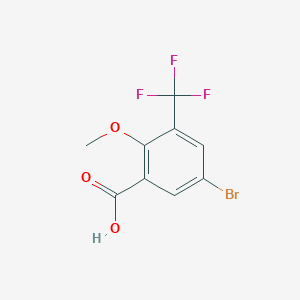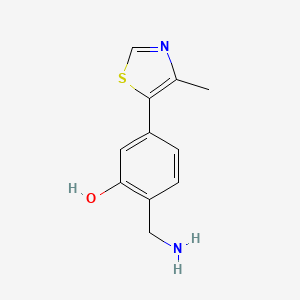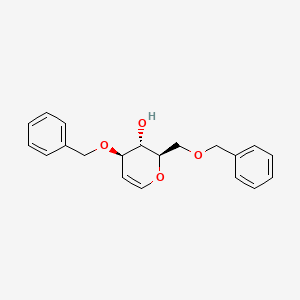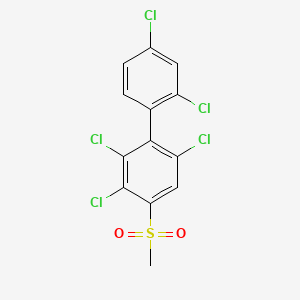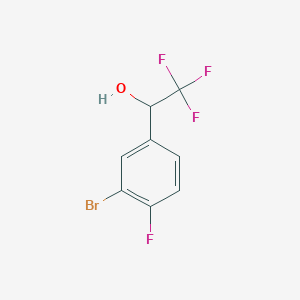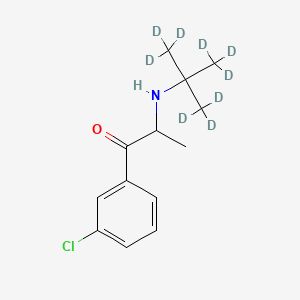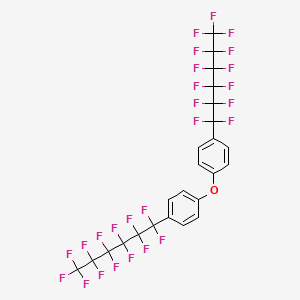
4-氨基-3-(三氟甲基)苯基三氟甲磺酸酯
描述
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C8H5F6NO3S and its molecular weight is 309.19. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合引发剂
4-氨基-3-(三氟甲基)苯基三氟甲磺酸酯在乙烯单体的聚合中发挥着重要作用。它充当三氟甲磺酸盐的络合剂,促进各种均共轭物的形成,而均共轭物在聚合反应中至关重要,正如 Souverain 等人在 1980 年对超酸引发的聚合的研究中所述 (Souverain, Leborgne, Sauvet, & Sigwalt, 1980)。
化学合成
该化合物用于氨基苯基硫化物的合成。Takeuchi 等人在 1988 年探索了其在苯基叠氮化物和硫化物的反应中生产 2-和 4-氨基苯基硫化物的用途 (Takeuchi, Hirayama, Mitani, & Koyama, 1988)。
环化反应
在有机化学领域,这种化学物质对于钯促进的氨基烯环化反应至关重要。各种氨基烯的三氟甲磺酸盐用于生产 C-或 N-取代的 2-甲基吡咯烷和 2-甲基哌啶,正如 Pugin 和 Venanzi 在 1981 年探索的那样 (Pugin & Venanzi, 1981)。
α-葡萄糖苷酶抑制剂
Shaik 等人最近的研究。(2020) 强调了该化合物在合成新型二乙基((2-碘-4-(三氟甲基)苯基)氨基)(芳基)甲基)膦酸酯中的用途,该化合物表现出强烈的 α-葡萄糖苷酶抑制活性,这是糖尿病管理的关键因素 (Shaik et al., 2020)。
聚酰亚胺的开发
Yin 等人。(2005) 利用该化合物合成了新型氟化芳香族二胺单体,用于制造一系列新型含氟聚酰亚胺,这些聚酰亚胺以其优异的热稳定性和机械性能而闻名 (Yin, Li, Yang, Yang, Fan, & Liu, 2005)。
氟化聚酰亚胺的生产
Tao 等人。(2009) 使用该化合物对制造高度氟化的聚酰亚胺进行了研究。这些材料表现出极好的溶解性、出色的机械性能和低介电常数,使其适用于各种工业应用 (Tao, Yang, Liu, Fan, & Yang, 2009)。
安全和危害
作用机制
Target of Action
Similar compounds such as 4-(trifluoromethyl)- l -phenylglycine have been found to interact with voltage-gated sodium channels like nav12 .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets to modulate their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate . .
生化分析
Biochemical Properties
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the trifluoromethylation process, a key reaction in the synthesis of many pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of electron donor-acceptor complexes, which can undergo single electron transfer reactions under specific conditions .
Cellular Effects
The effects of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites, which can have downstream effects on cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate exerts its effects through several mechanisms. It can bind to specific biomolecules, either inhibiting or activating their function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve the formation of stable complexes that alter the normal function of the target biomolecule.
Temporal Effects in Laboratory Settings
The effects of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in cell signaling and metabolism becoming more pronounced over time . These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate vary with dosage. At lower doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and the levels of specific metabolites, which can have broader implications for cellular function and health . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution patterns can influence its overall efficacy and potential side effects in biological systems.
Subcellular Localization
4-Amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles or cellular structures
属性
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO3S/c9-7(10,11)5-3-4(1-2-6(5)15)18-19(16,17)8(12,13)14/h1-3H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXANEFQUAVFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135610 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820740-69-9 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820740-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-amino-3-(trifluoromethyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)
